molecular formula C9H8O5 B8546425 2-Hydroxy-4-methylbenzene-1,3-dioic acid

2-Hydroxy-4-methylbenzene-1,3-dioic acid

Cat. No. B8546425
M. Wt: 196.16 g/mol
InChI Key: DHBZSUSBPQEFPV-UHFFFAOYSA-N
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Patent
US04346039

Procedure details

A method of synthesis of Ochratoxin A comprising: reacting dimethyl-3-oxo-pentane-dicarboxylate with sodium hydroxymethyleneacetone to provide the dimethyl ester of 2-hydroxy-4-methylbenzene-1,3-dioic acid;
Name
Ochratoxin A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl-3-oxo-pentane-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium hydroxymethyleneacetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H]1[O:12][C:10](=[O:11])[C:9]2[C:4](=[C:5](Cl)[CH:6]=[C:7]([C:14](N[C@H](C(O)=O)CC3C=CC=CC=3)=[O:15])[C:8]=2[OH:13])[CH2:3]1.C[O:30]C(C(C(OC)=O)CC(=O)CC)=O.OC=CC(=O)C.[Na]>>[OH:13][C:8]1[C:9]([C:10]([OH:12])=[O:11])=[C:4]([CH3:3])[CH:5]=[CH:6][C:7]=1[C:14]([OH:15])=[O:30] |f:2.3,^1:48|

Inputs

Step One
Name
Ochratoxin A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl
Step Two
Name
dimethyl-3-oxo-pentane-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C(CC(CC)=O)C(=O)OC
Step Three
Name
sodium hydroxymethyleneacetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=CC(C)=O.[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C(C=CC(=C1C(=O)O)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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